

# An In-depth Technical Guide to 2-Chloro-3-methoxy-5-nitropyridine

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## Compound of Interest

Compound Name: 2-Chloro-3-methoxy-5-nitropyridine

Cat. No.: B1323517

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds is paramount. This guide provides a detailed overview of **2-Chloro-3-methoxy-5-nitropyridine**, a versatile building block in the synthesis of various pharmaceutical and agrochemical agents.

## Nomenclature: IUPAC Name and Synonyms

The precise identification of a chemical compound is crucial for scientific communication and reproducibility. The standard nomenclature for this compound is defined by the International Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name for the compound is **2-chloro-3-methoxy-5-nitropyridine**<sup>[1]</sup>. In addition to its formal name, it is known by several synonyms in commercial and research contexts. A comprehensive list is provided in the table below for easy reference.

Identifier Type	Identifier
IUPAC Name	2-chloro-3-methoxy-5-nitropyridine[1]
CAS Number	75711-00-1[1][2]
Synonyms	Pyridine, 2-chloro-3-methoxy-5-nitro-[1]
	2-chloro-3-(methyloxy)-5-nitropyridine[1]
	2-Chloro-3-methoxy-5-nitro-pyridine[2][3][4]

## Applications in Synthesis

**2-Chloro-3-methoxy-5-nitropyridine** serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries[3][5]. Its chemical structure, featuring a pyridine ring substituted with chloro, methoxy, and nitro groups, provides multiple reactive sites for further chemical modifications.

This compound is a valuable precursor for developing novel compounds with potential biological activities, including anti-inflammatory and antimicrobial properties[3]. For instance, it can be a starting material for creating herbicides and fungicides[3]. The nitro group can be reduced to an amino group, which can then undergo a variety of coupling reactions to build larger molecular scaffolds. The chlorine atom can be displaced by nucleophiles, allowing for the introduction of diverse functional groups.

## Experimental Protocols

While specific, detailed experimental protocols for the direct use of **2-Chloro-3-methoxy-5-nitropyridine** are often proprietary or published within specific research articles, general synthetic routes involving similar nitropyridine derivatives can provide insight into its reactivity.

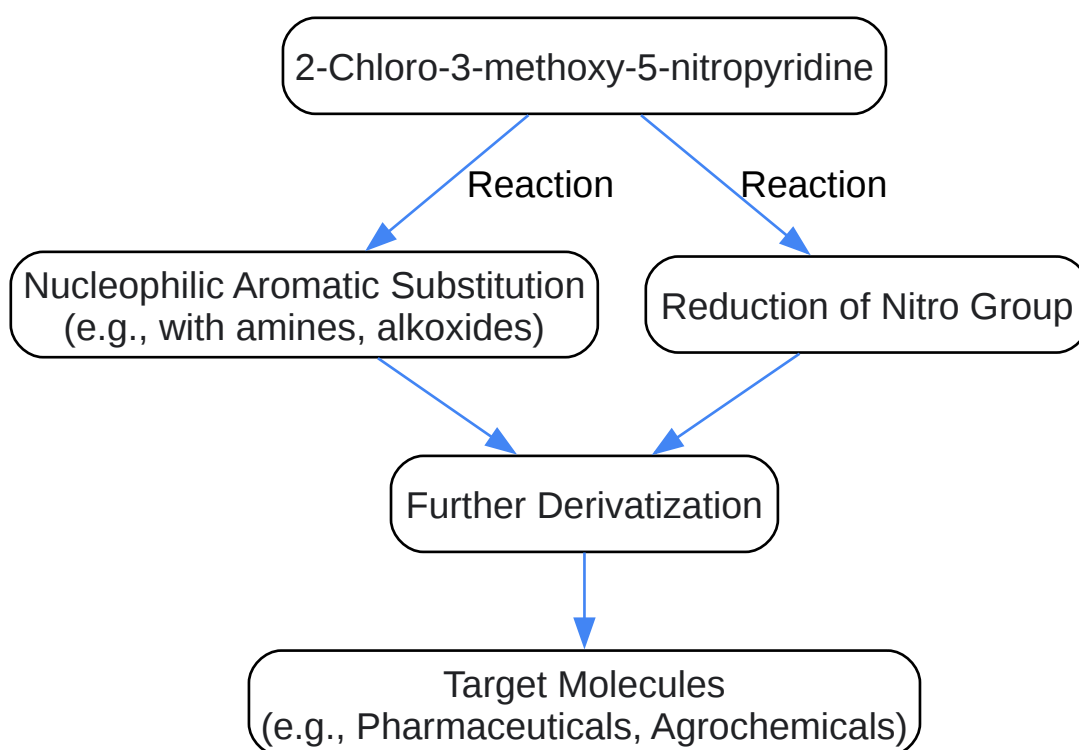
A relevant example is the synthesis of Ateviridine, a non-nucleoside reverse transcriptase inhibitor studied for HIV treatment. The initial step in the synthesis of a key pyridylpiperazine moiety involves the aromatic displacement of the chlorine from 2-chloro-3-nitropyridine by piperazine[6]. This highlights a common reaction pathway for this class of compounds.

Another related synthesis is that of 2-chloro-5-nitropyridine from 2-hydroxy-5-nitropyridine using phosphorus oxychloride and phosphorus pentachloride[7]. While not identical, this illustrates a typical chlorination reaction on a nitropyridine ring.

A general procedure for a nucleophilic aromatic substitution on a related compound, 2-chloro-5-nitropyridine, involves reacting it with an amine in a suitable solvent, often with heating. For example, reacting 2-chloro-5-nitropyridine with sodium methylate in methanol leads to the formation of 2-methoxy-5-nitropyridine[8]. This type of reaction is directly applicable to **2-Chloro-3-methoxy-5-nitropyridine**.

## Logical Relationship: Role as a Synthetic Intermediate

The primary role of **2-Chloro-3-methoxy-5-nitropyridine** is as a foundational molecule for the synthesis of more complex, often biologically active, compounds. This logical relationship can be visualized as a starting point in a synthetic workflow.



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Caption: Synthetic utility of **2-Chloro-3-methoxy-5-nitropyridine**.

This diagram illustrates the logical flow from the starting material, **2-Chloro-3-methoxy-5-nitropyridine**, through key reaction types to the final target molecules. The versatility of this compound stems from its ability to undergo multiple transformations, making it a valuable asset in synthetic chemistry.

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## References

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